

physical and chemical properties of (R)-2-Amino-1,1,2-triphenylethanol

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Compound of Interest

Compound Name: (R)-2-Amino-1,1,2-triphenylethanol

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An In-Depth Technical Guide to (R)-2-Amino-1,1,2-triphenylethanol

This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-2-Amino-1,1,2-triphenylethanol**. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol notable for its three phenyl groups, which impart significant steric bulk. This structure makes it a valuable tool in asymmetric synthesis, particularly as a chiral auxiliary or ligand.

Table 1: Physical Properties of (R)-2-Amino-1,1,2-triphenylethanol

Property	Value
Molecular Formula	C ₂₀ H ₁₉ NO
Molecular Weight	289.37 g/mol
CAS Number	79868-79-4
Appearance	White to off-white crystalline powder
Melting Point	130-131 °C
Boiling Point	456 °C at 760 mmHg (Predicted)
Density	1.162 g/cm ³

Table 2: Chemical and Spectroscopic Identifiers

Identifier	Value
IUPAC Name	(2R)-2-amino-1,1,2-triphenylethanol
InChI	InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1
InChIKey	ZQNFUXDRYQQYAQ-LJQANCHMSA-N
Canonical SMILES	<chem>C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N</chem>

Synthesis and Purification

The enantioselective synthesis of **(R)-2-Amino-1,1,2-triphenylethanol** can be achieved from the corresponding chiral diol, (R)-1,1,2-triphenylethanediol. The general synthetic approach involves the formation of a cyclic intermediate followed by hydrolysis.

Experimental Protocol: Synthesis from (R)-1,1,2-triphenylethanediol

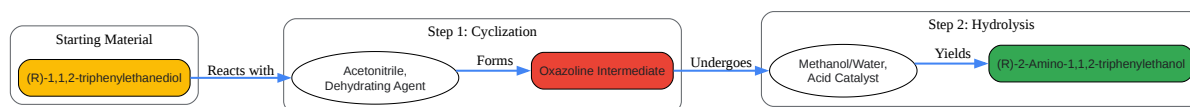
A general two-step synthetic pathway is outlined below. This protocol is based on established methods for the synthesis of amino alcohols from diols.

Step 1: Formation of the Oxazoline Intermediate

- To a solution of (R)-1,1,2-triphenylethanediol in a suitable anhydrous solvent (e.g., acetonitrile), add a dehydrating agent and a nitrogen source.
- The reaction mixture is stirred under an inert atmosphere at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the crude oxazoline intermediate is isolated.

Step 2: Hydrolysis to **(R)-2-Amino-1,1,2-triphenylethanol**

- The crude oxazoline is dissolved in a suitable solvent mixture (e.g., methanol/water).
- An acid catalyst is added, and the mixture is heated to reflux.
- The reaction progress is monitored by TLC.
- After completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.
- The organic layers are combined, dried, and concentrated to yield the crude **(R)-2-Amino-1,1,2-triphenylethanol**.



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Synthetic workflow for **(R)-2-Amino-1,1,2-triphenylethanol**.

Purification by Recrystallization

Purification of the crude product is typically achieved by recrystallization.

Protocol: General Recrystallization Procedure

- Dissolve the crude **(R)-2-Amino-1,1,2-triphenylethanol** in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol).
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot filtered.
- Slowly cool the solution to room temperature to allow for crystal formation.
- Further cooling in an ice bath can maximize the yield of the purified crystals.
- The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic and Chromatographic Analysis

The structure and purity of **(R)-2-Amino-1,1,2-triphenylethanol** are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl groups, as well as signals for the methine, amino, and hydroxyl protons. The exact chemical shifts and coupling constants would be dependent on the solvent used.
- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the 20 carbon atoms in the molecule, with distinct chemical shifts for the carbons of the phenyl rings and the aliphatic backbone.

Experimental Protocol: NMR Sample Preparation

- Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})
O-H stretch (alcohol)	3200-3600 (broad)
N-H stretch (amine)	3300-3500
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic)	2850-3000
C=C stretch (aromatic)	1450-1600
C-O stretch (alcohol)	1000-1260
C-N stretch (amine)	1020-1250

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)

- Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

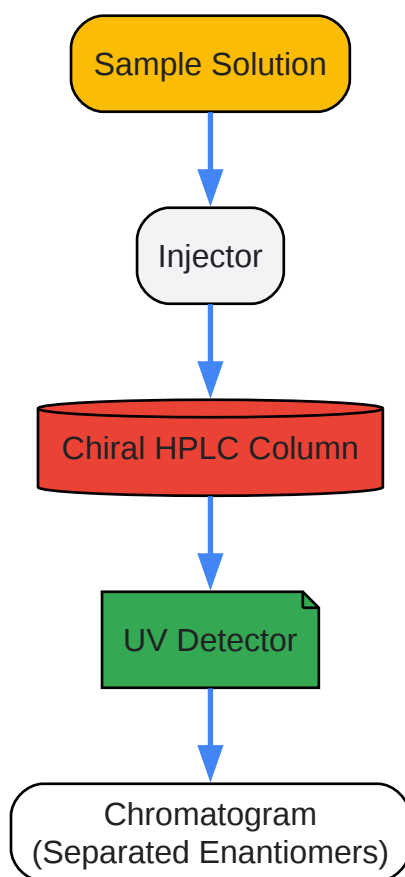
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak $[M]^+$ would be at m/z 289.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to determine the enantiomeric purity of **(R)-2-Amino-1,1,2-triphenylethanol**.

Experimental Protocol: Chiral HPLC Analysis

- Prepare a dilute solution of the sample in the mobile phase.
- Inject the solution onto a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).
- Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).
- Detect the enantiomers using a UV detector at a suitable wavelength. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.



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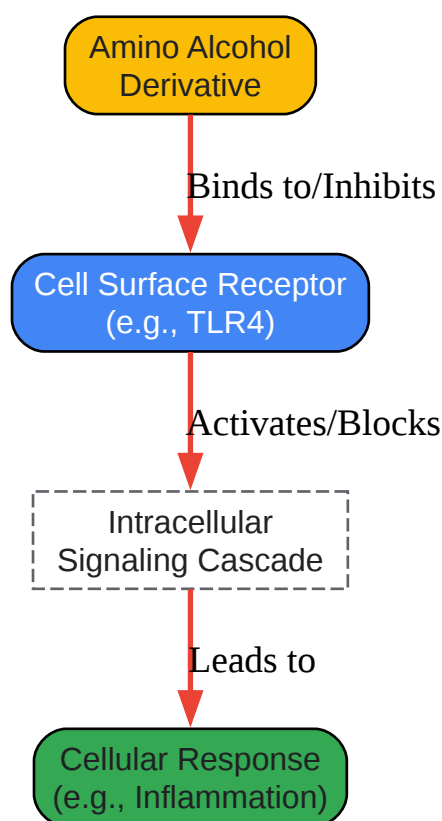
General workflow for chiral HPLC analysis.

Biological Activity and Applications in Drug Development

While specific biological activities or involvement in signaling pathways for **(R)-2-Amino-1,1,2-triphenylethanol** are not extensively documented in publicly available literature, the broader class of chiral amino alcohols plays a significant role in medicinal chemistry and drug development.

Derivatives of amino alcohols are known to exhibit a range of pharmacological activities, including acting as inhibitors of enzymes or as ligands for various receptors. For instance, some β -amino alcohol derivatives have been investigated as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.^[1]

The primary application of **(R)-2-Amino-1,1,2-triphenylethanol** is in the field of asymmetric synthesis. Its rigid, chiral structure makes it an effective chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can significantly impact its efficacy and safety.



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Generalized signaling pathway involving an amino alcohol derivative.

Conclusion

(R)-2-Amino-1,1,2-triphenylethanol is a chiral molecule with well-defined physical and chemical properties. While its direct biological activities are not widely reported, its structural features make it a valuable tool for the synthesis of other chiral molecules, a critical aspect of modern drug discovery and development. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and analysis of this and related compounds. Further research into the pharmacological properties of this specific molecule could reveal novel therapeutic applications.

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- 1. Development of β -Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
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